molecular formula C13H12O B12517529 3-(Naphthalen-2-yl)prop-2-en-1-ol

3-(Naphthalen-2-yl)prop-2-en-1-ol

Cat. No.: B12517529
M. Wt: 184.23 g/mol
InChI Key: UYJPHUXBZDSIGR-ONEGZZNKSA-N
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Description

3-(Naphthalen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₁₃H₁₂O It is characterized by a naphthalene ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)prop-2-en-1-ol typically involves the reaction of naphthalene derivatives with propenol precursors. One common method is the condensation reaction between 2-naphthaldehyde and allyl alcohol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-2-yl)prop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-1-yl)prop-2-en-1-ol
  • 3-(Phenyl)prop-2-en-1-ol
  • 3-(Anthracen-2-yl)prop-2-en-1-ol

Uniqueness

3-(Naphthalen-2-yl)prop-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

(E)-3-naphthalen-2-ylprop-2-en-1-ol

InChI

InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10,14H,9H2/b4-3+

InChI Key

UYJPHUXBZDSIGR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/CO

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CCO

Origin of Product

United States

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